2-メトキシチオフェン

概要

説明

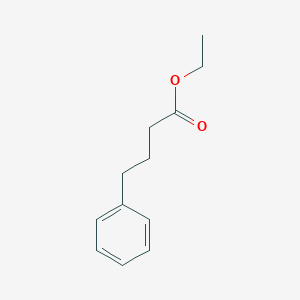

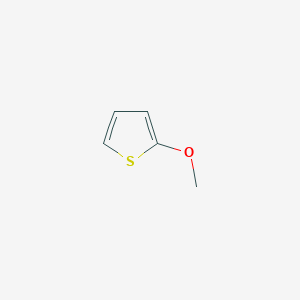

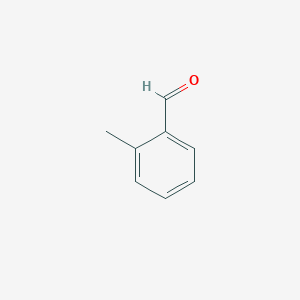

2-Methoxythiophene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a thiophene derivative, which means it is related to the heterocyclic compound thiophene, but with a methoxy group attached to it. This modification can significantly alter the compound's chemical behavior and reactivity.

Synthesis Analysis

The synthesis of derivatives of 2-methoxythiophene has been explored in several studies. For instance, the synthesis of polythiophene derivatives bearing methoxy and pyridine groups has been achieved through Grignard metathesis reaction and Kumada coupling polymerization, resulting in polymers with significant molecular weights . Additionally, 5-methoxy-2-vinylthiophene was synthesized from the corresponding aldehyde and polymerized under free radical conditions . These synthetic approaches demonstrate the versatility of 2-methoxythiophene derivatives in forming various polymeric materials.

Molecular Structure Analysis

The molecular structure of 2-methoxythiophene derivatives has been investigated using different spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole were studied using ab initio and density functional theory methods, indicating that B3LYP is a suitable method for such molecular problems . The crystal and molecular structures of two 2-aminothiophene derivatives were also reported, showing significant influence of intramolecular hydrogen bonds on the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 2-methoxythiophene derivatives has been studied in various contexts. The reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were investigated, revealing different patterns of catalysis depending on the ring size of the cyclic amine . The oxidation of 2-methoxymethylthiophene with molecular oxygen in the presence of a cobalt bromide catalyst was also examined, leading to the formation of 2-formylthiophene and methylthiophene-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxythiophene derivatives have been characterized through various studies. Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene in solution provided insights into the solution phase redox process, which is a model for reactions of insoluble polythiophenes . The effect of intramolecular hydrogen bonding on the nonadiabatic dynamics of 2-methoxythiophenol was also explored, revealing the role of hydrogen bonding in localizing the reactive flux onto the conical intersection seam .

科学的研究の応用

医薬品化学

2-メトキシチオフェン: は、多くの薬理学的に活性な化合物のコア構造であるチオフェンとの構造的類似性から、医薬品化学における可能性について検討されてきました。 チオフェン誘導体は、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体モジュレーション、抗有糸分裂、抗菌、キナーゼ阻害、および抗癌活性をはじめとする幅広い治療特性を示しています .

材料科学

材料科学では、2-メトキシチオフェンは、さまざまな材料の合成のための構成ブロックとして使用されます。 ヘテロ環状メチルエノールエーテルとしてのその特性は、分子内および分子間幾何学、ならびにヒドロニウムイオン触媒加水分解などの反応速度論を研究するのに役立ちます .

有機半導体

2-メトキシチオフェン: 誘導体は、有機半導体の開発において重要です。 それらは、有機薄膜トランジスタ(OTFT)の性能に不可欠な、高い電荷輸送移動度を示す材料の合成に使用されます .

有機電界効果トランジスタ(OFET)

この化合物の誘導体は、OFETに組み込まれてきました。 メトキシ基による修飾は、これらのトランジスタの性能を向上させ、より高いキャリア移動度とより低いしきい値電圧をもたらすことが示されています .

有機発光ダイオード(OLED)

OLEDの分野では、2-メトキシチオフェンとその誘導体は、これらのデバイスの効率と安定性に貢献する発光材料の開発において役割を果たす可能性があります

Safety and Hazards

2-Methoxythiophene is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

This compound is a heterocyclic methyl enol ether

Biochemical Pathways

Thiophene derivatives are known to be versatile compounds used in various fields such as organic synthesis and materials science . They have unique electronic and optical properties due to their small band gap and high polarizability .

Pharmacokinetics

Its molecular weight is 114166 , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, variations in temperature and water availability can explain global variations in methane emissions . .

特性

IUPAC Name |

2-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEHURCMYKPVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

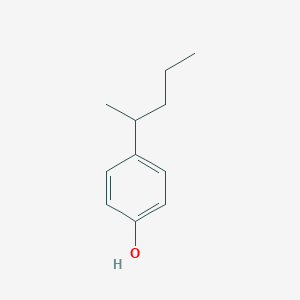

COC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168559 | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16839-97-7 | |

| Record name | 2-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxythiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

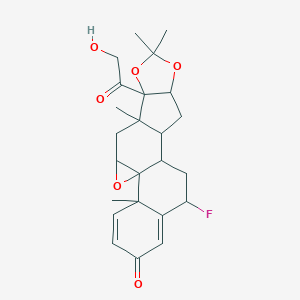

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)